

Vistusertib LC-MS/MS quantification method in human plasma

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Compound Focus: Vistusertib

CAS No.: 1009298-59-2

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Materials and Reagents

- **Analyte: Vistusertib** (purity >98%) [1] [2].
- **Internal Standard (IS): AZD8055** (purity >98%), a structurally similar mTOR inhibitor, is used as the IS since a stable-label version of **Vistusertib** was not available [1] [2].
- **Chemicals:** HPLC-grade or LC-MS grade acetonitrile, water, and formic acid (98%) [1].
- **Biological Matrix:** Drug-free human plasma with sodium heparin or EDTA as an anticoagulant [3] [1].

Sample Preparation Procedure

The method uses a simple protein precipitation technique [1].

- **Aliquot:** Pipette **50 µL** of calibrator, quality control (QC), or unknown human plasma sample into a microfuge tube [1].
- **Add Internal Standard:** Add **200 µL** of acetonitrile containing the internal standard (AZD8055 at 50 ng/mL) [1].
- **Precipitate Proteins:** Vortex-mix the samples thoroughly for 30 seconds [1].
- **Centrifuge:** Centrifuge at approximately $1200 \times g$ for 10 minutes at ambient temperature to pellet the precipitated proteins [1].
- **Inject:** Transfer **200 µL** of the clean supernatant to an autosampler vial. A typical injection volume is **5 µL** [1].

Liquid Chromatography (LC) Conditions

Effective separation is achieved using a reversed-phase column under isocratic conditions, enabling a fast run time [1].

- **Column:** Waters Acquity UPLC BEH C18 (1.7 μm , 2.1 \times 50 mm) [1].
- **Mobile Phase:** Acetonitrile - Water - Formic Acid (30:70:0.1, v/v/v) [1].
- **Elution:** Isocratic [1].
- **Flow Rate:** 0.15 mL/min [1].
- **Run Time:** 3 minutes [1].
- **Autosampler Temperature:** 5°C [1].
- **Column Oven Temperature:** 40°C [1].

Mass Spectrometry (MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) [1].

- **Ionization Mode:** Positive Electrospray Ionization (ESI+) [1].
- **Ion Spray Voltage:** 5500 V [1].
- **Source Temperature:** 450°C [1].
- **Gas Settings:**
 - Curtain Gas: 20 psi
 - Collision Gas: 8 psi
 - Ion Source Gas 1 & 2: 30 psi [1]

The table below lists the specific MRM transitions and instrument parameters for the analyte and internal standard.

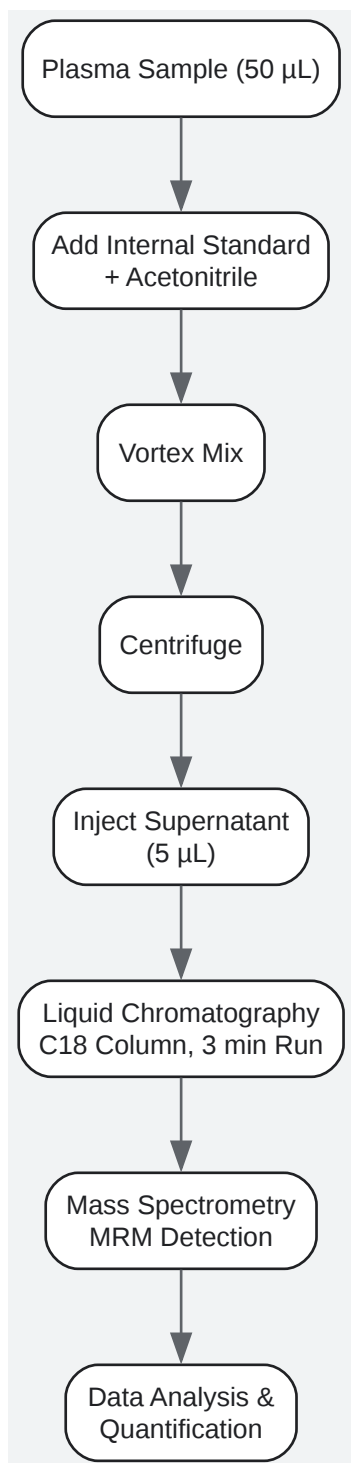
Compound	MRM Transition (m/z)	Declustering Potential (V)	Collision Energy (V)
Vistusertib	463.1 \rightarrow 405.1	146	55
AZD8055 (IS)	466.1 \rightarrow 408.2	146	53 [1]

Method Validation Summary

The described method has been comprehensively validated, meeting FDA acceptance criteria for bioanalytical methods [1] [4]. The key validation parameters are summarized in the table below.

Validation Parameter	Result / Description
Calibration Range	5 - 5,000 ng/mL [1]
LLOQ	5 ng/mL (Signal-to-noise ratio >10) [1]
Accuracy	98.7 - 105.7% of nominal concentrations [1]
Precision	Coefficient of Variation (CV) \leq 10.5% [1]
Specificity & Selectivity	No interference from six different lots of blank human plasma [1]
Dilution Integrity	A 40,000 ng/mL sample accurately quantified after a 1:10 (v/v) dilution with blank plasma [1]
Stability	Long-term stability in plasma demonstrated for at least 29 months at -70°C [1]

The following diagram illustrates the complete analytical workflow, from sample preparation to data acquisition.



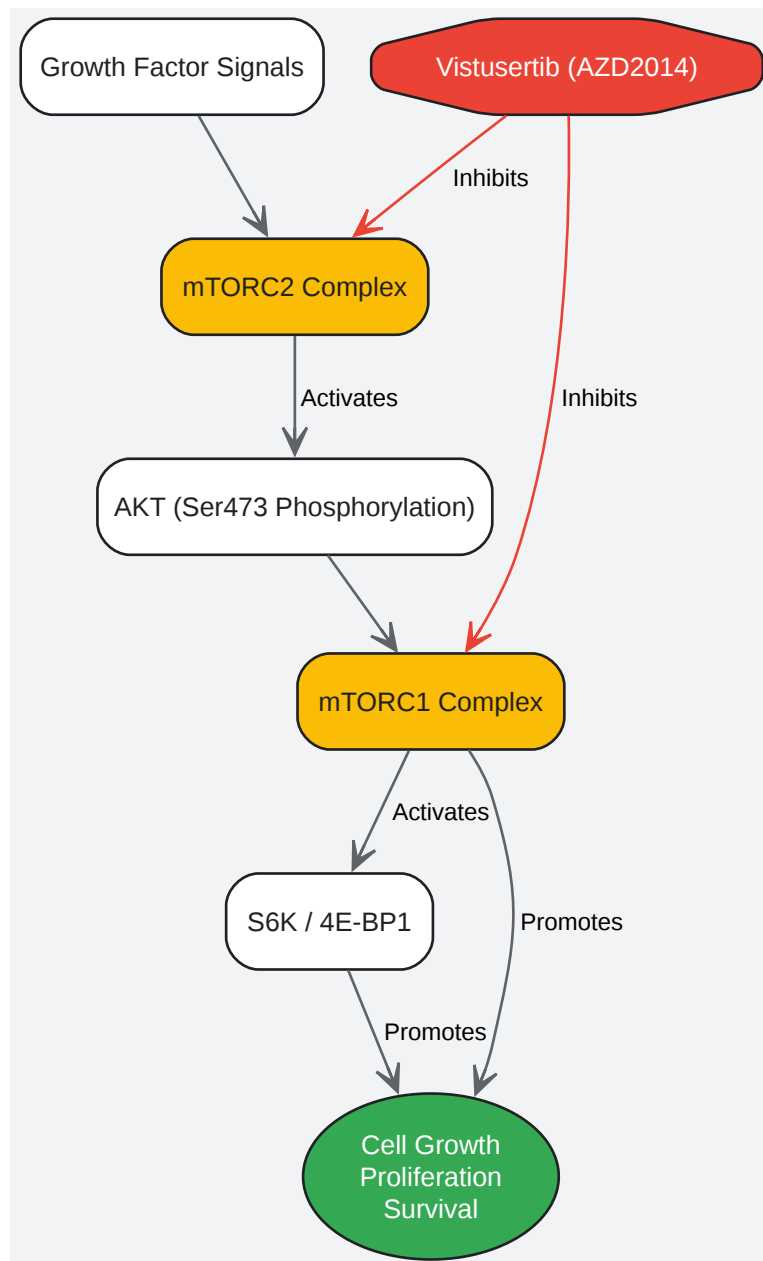
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Biological Context and Application

Vistusertib (AZD2014) is an orally bioavailable, selective, ATP-competitive inhibitor that targets the **mTOR (mechanistic target of rapamycin) kinase** [5] [6]. Unlike first-generation rapalogs that only inhibit

the mTORC1 complex, **Vistusertib** is a second-generation inhibitor that potently inhibits both **mTORC1** and **mTORC2** complexes. This dual inhibition prevents the feedback activation of the AKT survival pathway, a common mechanism of resistance to rapalogs, making it a promising anticancer agent [5].

The following diagram outlines the key signaling pathway targeted by **Vistusertib**.



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This validated LC-MS/MS method has been successfully applied to define the pharmacokinetic profile of **Vistusertib** in cancer patients, supporting its clinical development. For instance, it has been used to measure

plasma concentrations in a patient with a solid tumor receiving a 35 mg twice-daily oral dose [1].

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